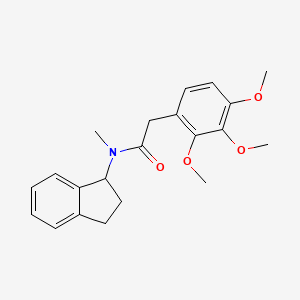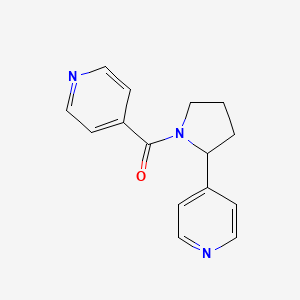
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as PPM, is a small molecule inhibitor that has been extensively studied in the field of cancer research. PPM has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic agent in the treatment of cancer.
Mecanismo De Acción
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone inhibits the activity of STAT3, which is a transcription factor that plays a key role in the growth and survival of cancer cells. STAT3 is activated by a variety of signaling pathways, including the JAK/STAT pathway, and is overexpressed in many types of cancer cells. Inhibition of STAT3 activity by Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone leads to decreased cell growth and increased apoptosis, making it a promising therapeutic agent in the treatment of cancer.
Biochemical and Physiological Effects:
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting STAT3 activity, Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, including AKT and mTOR. Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its specificity for STAT3 inhibition, which allows researchers to study the effects of STAT3 inhibition on cancer cell growth and survival. However, one limitation of using Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects. Researchers must carefully control the concentration and duration of Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exposure to minimize these effects.
Direcciones Futuras
There are several future directions for research on Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and its potential use as a therapeutic agent in the treatment of cancer. One area of research is the development of more potent and selective inhibitors of STAT3 activity, which could lead to more effective cancer treatments. Another area of research is the identification of biomarkers that can predict which patients will respond best to Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone treatment. Finally, researchers are exploring the use of Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Métodos De Síntesis
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 2-pyridin-4-ylpyrrolidine, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide. The final product is purified using column chromatography to obtain pure Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied in the field of cancer research, particularly in the area of cancer cell growth inhibition. Studies have shown that Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone inhibits the activity of a protein called STAT3, which is overexpressed in many types of cancer cells. Inhibition of STAT3 activity leads to decreased cell growth and increased apoptosis, making Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone a potential therapeutic agent in the treatment of cancer.
Propiedades
IUPAC Name |
pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-5-9-17-10-6-13)18-11-1-2-14(18)12-3-7-16-8-4-12/h3-10,14H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKQJOELGNQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

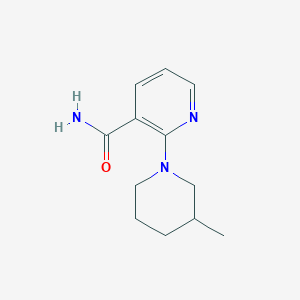
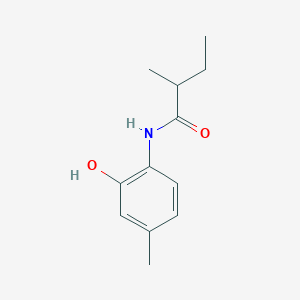
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
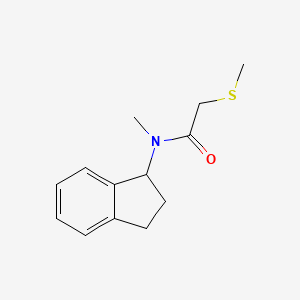
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
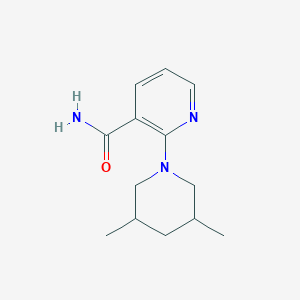
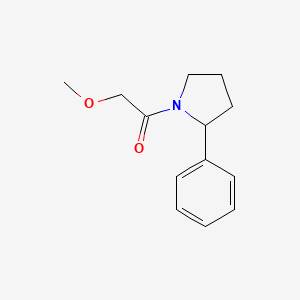
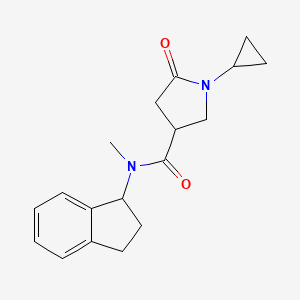
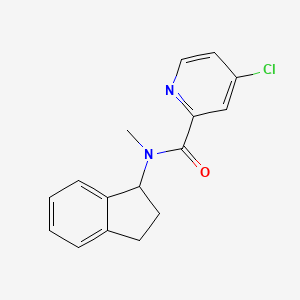
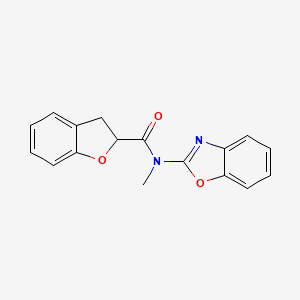
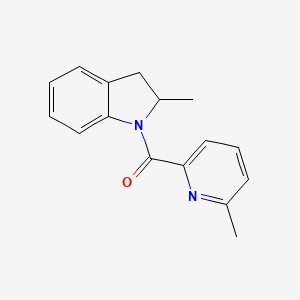
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
